![molecular formula C12H22N2O2 B2945234 tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate CAS No. 2171869-46-6](/img/structure/B2945234.png)
tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate” is a chemical compound that is part of the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family, which displays a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves a bicyclic scaffold . This structure is a key component of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and require precise control over the stereochemistry . These reactions often involve the use of an acyclic starting material and a desymmetrization process starting from achiral tropinone derivatives .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Synthesis Techniques : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized via an intramolecular lactonization reaction from its precursor. This synthesis highlights the methods used to create complex bicyclic structures from simpler molecules, relevant for tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate synthesis (Moriguchi et al., 2014).
- Structural Analysis : The importance of X-ray diffraction analysis in determining the molecular structure of such compounds is emphasized, providing insights into their spatial configuration, which is crucial for understanding their chemical reactivity and interactions (Moriguchi et al., 2014).
Chemical Reactions and Mechanisms
- Iodolactamization : An enantioselective synthesis method involving iodolactamization was described for producing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists, showcasing the utility of such bicyclic carbamate structures in synthesizing biologically relevant molecules (Campbell et al., 2009).
- Curtius Rearrangement : The Curtius rearrangement of carboxylic acids to form isocyanates, which are then trapped to yield tert-butyl carbamates, illustrates a methodology that could be applied in the synthesis or modification of this compound, emphasizing the versatility of carbamate derivatives in synthetic organic chemistry (Lebel & Leogane, 2005).
Functional Applications
- Sensory Materials : The study on benzothizole modified carbazole derivatives, including those with tert-butyl moieties, which could gel selected solvents and emit strong blue light, indicates the potential of tert-Butyl carbamate derivatives in developing fluorescent sensory materials for detecting volatile acid vapors, showcasing the application of such compounds in materials science (Sun et al., 2015).
Orientations Futures
The future directions for research on “tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate” and similar compounds are likely to involve further exploration of their biological activities and potential applications . This could include the development of new synthetic methodologies and the investigation of their mechanisms of action .
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-(2-azabicyclo[5.1.0]octan-8-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-13-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSOXZVGCGFOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1NCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

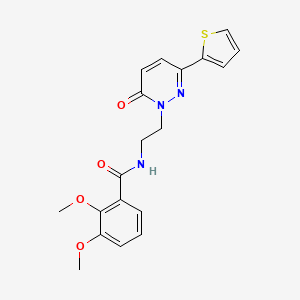
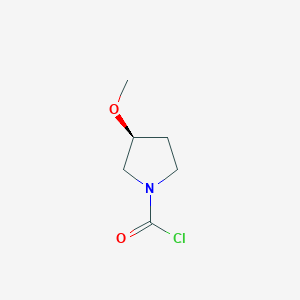
![2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2945155.png)
![ethyl 4-({1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2945156.png)

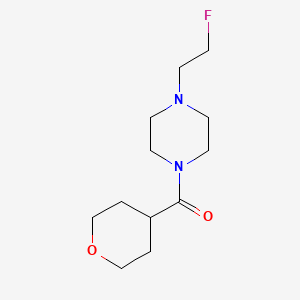
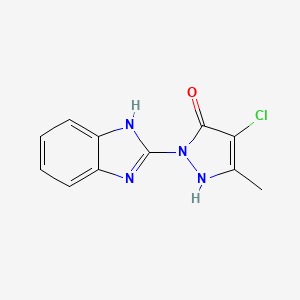
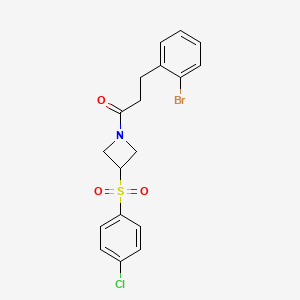

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2945167.png)

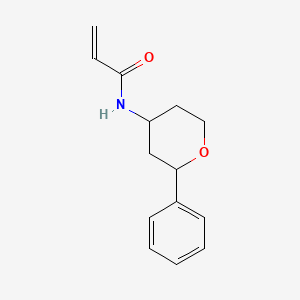
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide](/img/structure/B2945172.png)
![4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2945174.png)